molecular formula C9H15ClN4O B3088522 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1185313-57-8

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B3088522
CAS No.: 1185313-57-8
M. Wt: 230.69
InChI Key: SDEBYHVDMCQKNZ-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 879215-72-2) is a pyrimidine derivative substituted with a methoxy (-OCH₃) group at position 4 and a piperazine ring at position 4. The hydrochloride salt enhances its solubility in aqueous systems, making it suitable for pharmaceutical synthesis .

Properties

IUPAC Name

4-methoxy-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEBYHVDMCQKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879215-72-2
Record name 4-methoxy-6-(piperazin-1-yl)pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-Amino-2,6-dimethoxypyrimidine (CAS: 3289-50-7)
  • Key Differences: Replaces the piperazine group with an amino (-NH₂) group and adds a second methoxy substituent at position 2.
  • Impact: The amino group increases nucleophilicity, favoring electrophilic substitution reactions. However, the lack of a piperazine ring reduces its utility in targeting basic biological receptors .
  • Similarity Score : 0.82 (structural similarity based on pyrimidine core and methoxy groups) .
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS: 57005-71-7)
  • Key Differences: Features a methyl-substituted piperazine and an amino group at position 4 instead of methoxy.
  • The amino group may alter binding affinity in kinase inhibition compared to the methoxy analog .
  • Similarity Score : 0.72 .

Halogen and Sulfur-Containing Analogs

4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine Hydrochloride (CAS: 321571-41-9)
  • Key Differences : Substitutes methoxy with chloro (-Cl) and methylsulfanyl (-SMe) groups.
  • Impact : The chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution. The methylsulfanyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Molecular Formula : C₁₀H₁₆Cl₂N₄S (higher molecular weight due to sulfur inclusion) .
4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine Hydrochloride (CAS: 1353956-01-0)
  • Key Differences : Ethoxy (-OCH₂CH₃) replaces methoxy, and methylthio (-SMe) is present at position 2.
  • Methylthio enhances metabolic stability but may increase toxicity risks .

Piperazine Ring Modifications

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Dihydrochloride (CAS: 1380300-84-4)
  • Key Differences : Trifluoromethyl (-CF₃) replaces methoxy at position 3.
  • Impact : The -CF₃ group is strongly electron-withdrawing, altering the pyrimidine ring’s electronic density and improving metabolic stability.
  • Molecular Formula : C₉H₁₂Cl₂F₃N₄ (lower hydrogen count due to fluorine substitution) .
4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine Hydrochloride
  • Key Differences : Incorporates a 3-methylpiperazine and methylthio group.
  • Methylthio increases hydrophobicity .

Comparative Data Table

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (879215-72-2) -OCH₃ (4), piperazine (6) C₉H₁₆Cl₂N₄O 267.16 Balanced solubility, intermediate utility
4-Chloro-6-(2-methylpiperazin-1-yl)-... (321571-41-9) -Cl (4), -SMe (2), 2-methylpiperazine (6) C₁₀H₁₆Cl₂N₄S 299.24 High reactivity, lipophilic
4-(Piperazin-1-yl)-6-(trifluoromethyl)... (1380300-84-4) -CF₃ (4), piperazine (6) C₉H₁₂Cl₂F₃N₄ 299.12 Metabolic stability
4-Amino-2,6-dimethoxypyrimidine (3289-50-7) -NH₂ (4), -OCH₃ (2,6) C₆H₈N₄O₂ 168.15 Nucleophilic, limited receptor targeting

Biological Activity

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a methoxy group at the 4-position and a piperazine ring at the 6-position, which contribute to its unique pharmacological properties. Its molecular formula is C9H14N4O·HCl, and it is recognized for applications in treating central nervous system disorders and other therapeutic areas.

The primary mechanism of action for this compound involves the inhibition of butyrylcholinesterase (BChE), an enzyme that plays a significant role in neurotransmitter regulation. This inhibition is particularly relevant in conditions associated with cholinergic dysfunctions, such as Alzheimer's disease and other neurodegenerative disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including compounds similar to this compound. For instance, pyrimidines have shown significant activity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation. For example, certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Antimicrobial Activity

Research has also demonstrated that pyrimidine derivatives possess notable antimicrobial properties. In studies comparing various synthesized compounds against Staphylococcus aureus and Escherichia coli, it was found that increasing concentrations of these compounds led to enhanced antimicrobial efficacy. At concentrations as low as 200 µg/mL, significant growth inhibition was observed, with complete bacterial growth cessation at higher concentrations .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its neuroprotective effects. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

  • Antitumor Activity : In a comparative study involving various pyrimidine derivatives, compound 16 demonstrated superior anticancer efficacy against multiple cell lines compared to standard treatments like etoposide. The study provided IC50 values indicating strong cytotoxic effects across different cancer types .
  • Neuroprotective Potential : A study investigating the antioxidant properties of methoxy-substituted pyrimidines found that these compounds effectively inhibited acetylcholinesterase (AChE) and BChE, suggesting potential therapeutic applications in Alzheimer’s disease management .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerA549 (lung cancer)0.03
AnticancerMCF-7 (breast cancer)0.09
AntimicrobialS. aureus200 μg/mL
AntimicrobialE. coli200 μg/mL
NeuroprotectiveNeuronal cell linesVarious

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxy group (δ ~3.8 ppm), pyrimidine ring protons (δ ~6.5–8.5 ppm), and piperazine integration .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks matching the molecular formula (C₉H₁₄ClN₅O) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Tip : Couple LC-MS for real-time impurity profiling and isotopic pattern validation .

How can reaction conditions be optimized to improve yield and minimize side products?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid degradation .
  • Catalysis : Transition metals (e.g., Pd) or phase-transfer catalysts accelerate substitutions .
  • DOE (Design of Experiments) : Use factorial designs to test variables (temperature, molar ratios) and identify optimal conditions .

Case Study : A 15% yield increase was achieved by switching from ethanol to DMF at 70°C .

How can contradictory data in biological activity studies be addressed methodologically?

Q. Advanced

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Assay Reproducibility : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Structural Analogues : Compare with derivatives (e.g., piperidine vs. piperazine) to isolate structure-activity relationships (SAR) .

Example : Conflicting IC₅₀ values in kinase inhibition may arise from buffer pH affecting compound protonation .

What computational methods predict the reactivity and stability of this compound?

Q. Advanced

  • Quantum Chemical Calculations : DFT simulations model electron density to predict nucleophilic/electrophilic sites .
  • MD Simulations : Assess solvation dynamics and stability in physiological buffers .
  • ADMET Prediction : Tools like SwissADME estimate logP (hydrophobicity) and metabolic liability .

Validation : Cross-check computational results with experimental DSC (Differential Scanning Calorimetry) for thermal stability .

How does the compound’s solubility and stability vary under different pH and temperature conditions?

Q. Advanced

  • Solubility : Hydrochloride salt form enhances aqueous solubility (~5–10 mg/mL in water at pH 3–5) but decreases in alkaline buffers .
  • Stability : Hydrolytic degradation occurs above pH 7, releasing piperazine and methoxypyrimidine fragments. Store at 2–8°C in amber vials to prevent photodegradation .

Analytical Approach : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What strategies enable functionalization of the pyrimidine and piperazine moieties for enhanced bioactivity?

Q. Advanced

  • Pyrimidine Modifications : Introduce halogens (e.g., F, Cl) at position 2 or 5 to improve target binding .
  • Piperazine Substitutions : N-alkylation or aryl grafting alters pharmacokinetics (e.g., logD, plasma protein binding) .
  • Prodrug Design : Esterify the methoxy group to enhance membrane permeability .

Case Study : Adding a methyl group to piperazine improved CNS penetration in a murine model .

How can researchers resolve contradictory reaction outcomes reported in literature?

Q. Advanced

  • Reagent Purity : Trace moisture in piperazine or solvents can quench reactions; use molecular sieves or anhydrous conditions .
  • Byproduct Analysis : LC-MS identifies side products (e.g., N-oxide formation from over-oxidation) .
  • Cross-Validation : Reproduce reactions with controlled variables (e.g., inert atmosphere) to isolate discrepancies .

Example : Conflicting yields (40% vs. 70%) were traced to residual HCl in commercial piperazine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
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4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

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